molecular formula C7H4Cl2O2S B8450966 3,4-Dichloro-2-mercaptobenzoic acid

3,4-Dichloro-2-mercaptobenzoic acid

Cat. No.: B8450966
M. Wt: 223.08 g/mol
InChI Key: SRWCQRCUBMMWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-mercaptobenzoic acid (CAS: Not explicitly provided in evidence; molecular formula: C₇H₄Cl₂O₂S) is a benzoic acid derivative featuring chlorine substituents at the 3 and 4 positions and a thiol (-SH) group at position 2. This structural configuration imparts distinct physicochemical properties, such as enhanced acidity due to electron-withdrawing chlorine atoms and nucleophilic reactivity from the mercapto group.

Properties

Molecular Formula

C7H4Cl2O2S

Molecular Weight

223.08 g/mol

IUPAC Name

3,4-dichloro-2-sulfanylbenzoic acid

InChI

InChI=1S/C7H4Cl2O2S/c8-4-2-1-3(7(10)11)6(12)5(4)9/h1-2,12H,(H,10,11)

InChI Key

SRWCQRCUBMMWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)S)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison with Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Key Substituents Applications Reference
3,4-Dichloro-2-mercaptobenzoic acid C₇H₄Cl₂O₂S 3,4-Cl; 2-SH; COOH Hypothesized: Pharmaceuticals, agrochemicals N/A
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-OH; propenoic acid chain Supplements, cosmetics, antimicrobials [1]
5-Methoxy-2-mercaptobenzimidazole C₈H₈N₂OS 5-OCH₃; 2-SH; benzimidazole ring Biochemical research, enzyme inhibition [2]
5-Nitro-2-methylaniline C₇H₈N₂O₂ 5-NO₂; 2-CH₃ Dye synthesis, industrial intermediates [3]

Key Findings:

Acidity and Reactivity: The chlorine substituents in this compound enhance acidity (pKa ~1-2 estimated) compared to caffeic acid (pKa ~4.5 for phenolic OH). The mercapto group enables thiol-mediated reactions, unlike caffeic acid’s hydroxyl groups, which participate in antioxidant activity.

Biological Activity :

  • Caffeic acid exhibits antioxidant and anti-inflammatory properties, whereas chloro-mercapto derivatives may display stronger antimicrobial or cytotoxic effects due to electron-withdrawing substituents.

Synthetic Utility :

  • 5-Methoxy-2-mercaptobenzimidazole () is used in heterocyclic synthesis, suggesting that this compound could serve as a precursor for sulfur-containing pharmaceuticals.

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